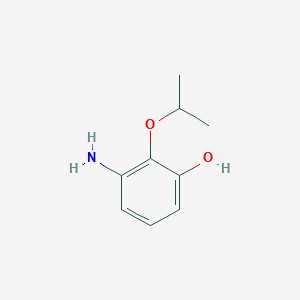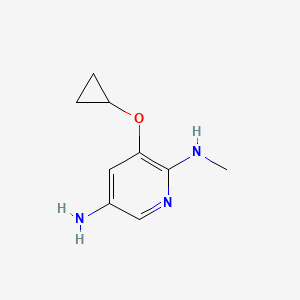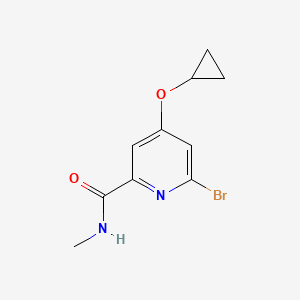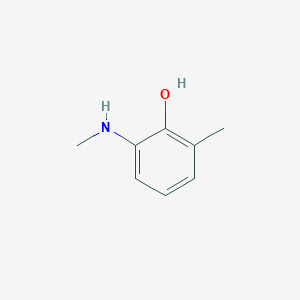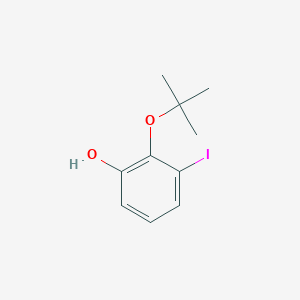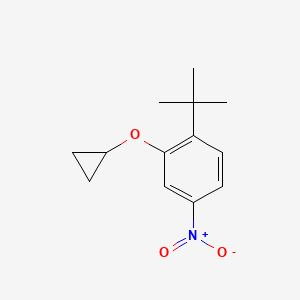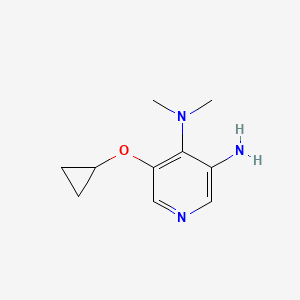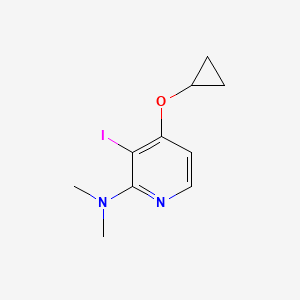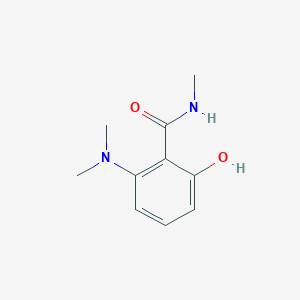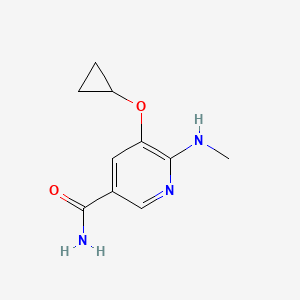
5-Cyclopropoxy-6-(methylamino)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropoxy-6-(methylamino)nicotinamide is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol . This compound is a derivative of nicotinamide, which is an amide form of vitamin B3 (niacin). Nicotinamide derivatives are known for their wide range of biological activities and applications in various fields, including medicine, chemistry, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-6-(methylamino)nicotinamide typically involves the condensation of 2-chloronicotinic acid with substituted amines under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or electrosynthesis . These methods offer advantages in terms of yield, purity, and environmental sustainability. Continuous flow synthesis allows for precise control of reaction parameters and can be easily scaled up for large-scale production. Electrosynthesis, on the other hand, utilizes electrochemical cells to drive the reaction, reducing the need for hazardous reagents and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclopropoxy-6-(methylamino)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or methylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
5-Cyclopropoxy-6-(methylamino)nicotinamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-Cyclopropoxy-6-(methylamino)nicotinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes . For example, it may inhibit the activity of nicotinamide N-methyltransferase (NNMT), an enzyme involved in the methylation of nicotinamide, thereby affecting cellular metabolism and signaling pathways . Additionally, the compound may interact with other molecular targets, such as DNA and proteins, leading to changes in gene expression and protein function .
Comparaison Avec Des Composés Similaires
5-Cyclopropoxy-6-(methylamino)nicotinamide can be compared with other similar compounds, such as:
Nicotinamide: The parent compound, which is a simple amide derivative of vitamin B3.
Nicotinamide mononucleotide (NMN): A precursor of nicotinamide adenine dinucleotide (NAD+), involved in cellular energy metabolism.
Nicotinamide riboside (NR): Another NAD+ precursor with potential anti-aging and metabolic benefits.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity. The presence of the cyclopropoxy and methylamino groups enhances its ability to interact with various molecular targets and undergo diverse chemical reactions, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C10H13N3O2 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
5-cyclopropyloxy-6-(methylamino)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H13N3O2/c1-12-10-8(15-7-2-3-7)4-6(5-13-10)9(11)14/h4-5,7H,2-3H2,1H3,(H2,11,14)(H,12,13) |
Clé InChI |
FYLBEZAPWQMTJI-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=C(C=N1)C(=O)N)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


